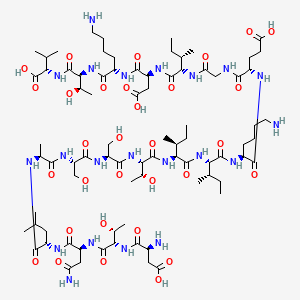
SDZ 220-581 hydrochloride
Übersicht
Beschreibung
SDZ 220-581 hydrochloride, also known as (S)-α-Amino-2-chloro-5-(phosphonomethyl)[1,1-biphenyl]-3-propanoic acid hydrochloride, is a competitive NMDA receptor antagonist . It has a molecular weight of 406.20 .
Molecular Structure Analysis
The empirical formula of SDZ 220-581 hydrochloride is C16H17ClNO5P · HCl . The InChI string and SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
SDZ 220-581 hydrochloride is a white to beige powder . It is soluble to 25 mM in DMSO with gentle warming and to 100 mM in 1.1eq. NaOH . It has an optical activity of [α]/D -5 to -8°, c = 1 in 1 M HCl .Wissenschaftliche Forschungsanwendungen
Neuroscience Research
SDZ 220-581 hydrochloride: is extensively used in neuroscience research due to its ability to penetrate the blood-brain barrier and selectively block the glutamate recognition site of the NMDA receptor . This property is crucial for studying neurological processes and disorders, such as epilepsy, where it has been shown to protect against maximal electroshock-induced seizures (MES) in animal models .
Pharmacological Studies
In pharmacology, SDZ 220-581 hydrochloride serves as a tool to understand the role of NMDA receptors in drug action. Its competitive inhibition of these receptors helps in dissecting the pathways involved in pain perception, memory, and learning . It’s also used to evaluate the efficacy of new therapeutic agents targeting the central nervous system.
Medical Research
Medical researchers utilize SDZ 220-581 hydrochloride to explore treatments for neurodegenerative diseases. It’s been found to protect against neuronal degeneration induced by quinolinic acid in rats, suggesting potential benefits in conditions like Huntington’s disease .
Biochemistry Applications
In biochemistry, SDZ 220-581 hydrochloride is used to study the biochemical pathways of NMDA receptor-mediated signal transduction. Its high affinity for the recognition site of the NMDA receptor makes it a valuable compound for understanding the molecular mechanisms underlying excitatory neurotransmission .
Molecular Biology
SDZ 220-581 hydrochloride: contributes to molecular biology by enabling the study of gene expression changes in response to NMDA receptor activity. This can provide insights into the genetic basis of neurological disorders and the development of gene-targeted therapies .
Biotechnology Advancements
In the field of biotechnology, SDZ 220-581 hydrochloride is used to develop new biotechnological tools and assays for neurological research. Its specificity and potency make it an ideal candidate for creating more refined models of neurological diseases .
Chemistry Contributions
SDZ 220-581 hydrochloride: also contributes to the field of chemistry by providing a compound that can be used to synthesize new derivatives with potential therapeutic applications. Its chemical structure serves as a backbone for the development of novel compounds with enhanced efficacy and reduced side effects .
Drug Development Innovations
Finally, in drug development, SDZ 220-581 hydrochloride is pivotal in the preclinical phase, where it’s used to assess the neuroprotective effects of new drug candidates. Its role in reducing prepulse inhibition (PPI) is particularly valuable for screening compounds that may have antipsychotic properties .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClNO5P.ClH/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYIMHDAUSNYSF-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SDZ 220-581 (hydrochloride) | |
CAS RN |
179411-93-9 | |
| Record name | [1,1′-Biphenyl]-3-propanoic acid, α-amino-2′-chloro-5-(phosphonomethyl)-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179411-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 179411-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-AMINOBENZOIC ACID, [RING-14C(U)]](/img/no-structure.png)











